molecular formula C10H11Cl2N B11730563 1-(2,3-Dichlorophenyl)cyclobutanamine

1-(2,3-Dichlorophenyl)cyclobutanamine

Cat. No.: B11730563
M. Wt: 216.10 g/mol
InChI Key: FRVMUVRTIBOQEZ-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)cyclobutanamine is a chemical compound with the molecular formula C10H11Cl2N and a molecular weight of 216.11 g/mol. It is characterized by the presence of a cyclobutanamine ring attached to a 2,3-dichlorophenyl group. This compound is primarily used as a research chemical and has various applications in scientific studies.

Preparation Methods

The synthesis of 1-(2,3-Dichlorophenyl)cyclobutanamine involves several steps. One common method starts with 2,3-dichloroaniline as the raw material. This compound undergoes a cyclization reaction with bis(2-chloroethyl)amine hydrochloride under specific conditions. The reaction typically occurs at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve the desired purity . This method is suitable for industrial production due to its high yield and low cost .

Chemical Reactions Analysis

1-(2,3-Dichlorophenyl)cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(2,3-Dichlorophenyl)cyclobutanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)cyclobutanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2,3-Dichlorophenyl)cyclobutanamine can be compared with other similar compounds, such as:

    2-(2,4-Dichlorophenyl)cyclobutanamine: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring.

    1-(2,3-Dichlorophenyl)piperazine: Another related compound with a piperazine ring instead of a cyclobutanamine ring

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H11Cl2N/c11-8-4-1-3-7(9(8)12)10(13)5-2-6-10/h1,3-4H,2,5-6,13H2

InChI Key

FRVMUVRTIBOQEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C(=CC=C2)Cl)Cl)N

Origin of Product

United States

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